2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of RU 51057 involves the synthesis of Trandolapril, followed by its metabolic conversion to Trandolaprilat and subsequently to RU 51057. The synthetic route for Trandolapril typically involves the reaction of a diketopiperazine intermediate with an appropriate acylating agent under controlled conditions
Chemical Reactions Analysis
RU 51057 undergoes various chemical reactions, including:
Oxidation: RU 51057 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert RU 51057 to its reduced forms.
Substitution: RU 51057 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
RU 51057 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of angiotensin-converting enzyme inhibitors.
Biology: Investigated for its role in modulating biological pathways related to blood pressure regulation.
Medicine: Studied for its potential therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
RU 51057 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure . The molecular targets involved include the angiotensin-converting enzyme and related pathways that regulate blood pressure and fluid balance.
Comparison with Similar Compounds
RU 51057 is similar to other angiotensin-converting enzyme inhibitors such as Lisinopril, Enalaprilat, and Ramiprilat. RU 51057 is unique due to its specific diketopiperazine structure, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:
- Lisinopril
- Enalaprilat
- Ramiprilat
These compounds share a common mechanism of action but differ in their chemical structures and specific clinical applications.
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-14-20(25)24-17-10-6-5-9-16(17)13-19(24)21(26)23(14)18(22(27)28)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-19H,5-6,9-13H2,1H3,(H,27,28) |
InChI Key |
KSVWPQFHTVGGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C3CCCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.